
3-Chloro-cis,cis-muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 3-chloro-cis,cis-muconic acid.
Aplicaciones Científicas De Investigación
Enzymatic Metabolization and Biodegradation
3-Chloro-cis,cis-muconate plays a significant role in the enzymatic metabolization and biodegradation of chlorinated aromatic compounds. Alcaligenes eutrophus JMP 134, for example, has been identified to metabolize 3,5-dichlorocatechol with the formation of 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product (Pieper et al., 1991). Moreover, the conversion of 2-chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, involves specific enzymes like chloromuconate cycloisomerases, showcasing the intricate enzymatic processes involved in the degradation of chlorinated compounds (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability Analysis
Investigations into the chemical structure and biodegradability of halogenated aromatic compounds involve this compound. Enzymes like muconate cycloisomerase II have been isolated for their ability to convert this compound into cis-4-carboxymethylenebut-2-en-4-olide along with dehalogenation, revealing the chemical transformations of these compounds under microbial action (Schmidt & Knackmuss, 1980).
Understanding of Enzyme Function and Specificity
Research on muconate and chloromuconate cycloisomerases, which are essential in the bacterial degradation of aromatic compounds, has involved the study of this compound. These studies shed light on the substrate specificity of these enzymes and their role in catalyzing the dehalogenation reactions in the transformation of chloroaromatic compounds (Vollmer et al., 1998).
Biopolymer Synthesis
This compound has also been explored in the context of renewable unsaturated polyesters. Its unsaturated dicarboxylic acid structure, derived from biological conversion of sugars and lignin-derived aromatic compounds, makes it a candidate for use in polymer synthesis, offering environmentally friendly alternatives in material science (Rorrer et al., 2016).
Propiedades
Fórmula molecular |
C6H3ClO4-2 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
(2E,4Z)-3-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b2-1-,4-3+ |
Clave InChI |
ICMVYBXQDUXEEE-BXTBVDPRSA-L |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
SMILES canónico |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
Sinónimos |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


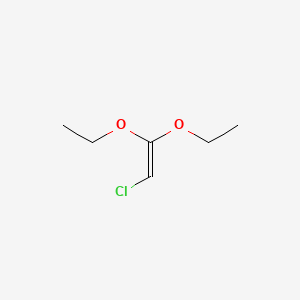
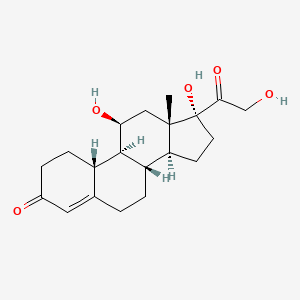
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
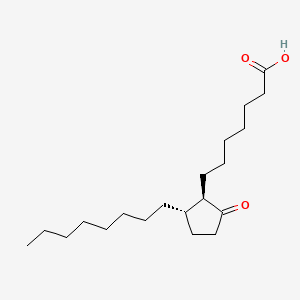
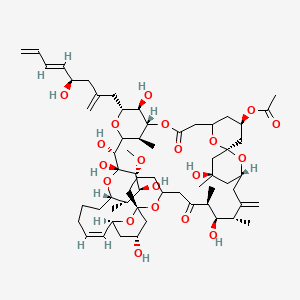
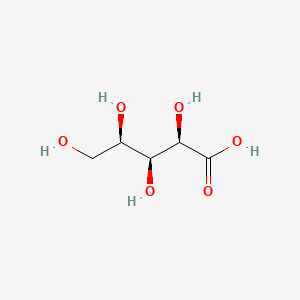
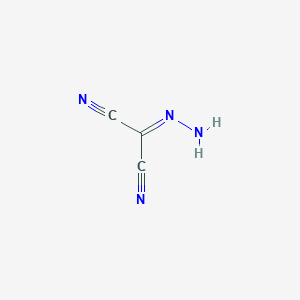
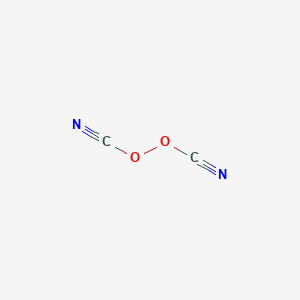
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(1S,9S,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1234662.png)
![N-[(E)-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1234663.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
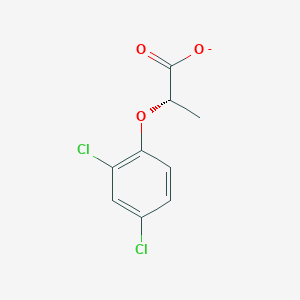
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)
